Fmoc-Gly-Gly-Phe-OtBu is a compound used primarily in peptide synthesis, specifically as a cleavable linker in the development of antibody-drug conjugates. This compound consists of a tripeptide structure where the amino acids glycine (two units) and phenylalanine are linked together, with the Fmoc (9-fluorenylmethoxycarbonyl) group providing protection for the amino functionality during synthesis. The tert-butyl (OtBu) group acts to protect the carboxylic acid of phenylalanine, enhancing stability and solubility during chemical reactions.
Fmoc-Gly-Gly-Phe-OtBu can be synthesized in laboratory settings and is commercially available from various chemical suppliers. Its synthesis methods and applications are well-documented in scientific literature, particularly in studies focused on peptide chemistry and drug development.
This compound is classified as a protected amino acid derivative, specifically within the category of peptide coupling agents. Its role as a building block in peptide synthesis makes it integral to biochemical research and pharmaceutical applications.
The synthesis of Fmoc-Gly-Gly-Phe-OtBu typically involves several key steps:
In industrial settings, automated peptide synthesizers are often employed to streamline the repetitive steps of deprotection and coupling, ensuring high efficiency and yield. The choice of reagents and conditions is crucial for achieving optimal results while minimizing side reactions.
The molecular formula for Fmoc-Gly-Gly-Phe-OtBu is , with a molecular weight of approximately 557.6 g/mol. The structure features:
Fmoc-Gly-Gly-Phe-OtBu participates in several key reactions:
Common reagents used include:
Fmoc-Gly-Gly-Phe-OtBu serves as a cleavable linker in antibody-drug conjugates. Upon reaching target cells, it undergoes cleavage to release the attached cytotoxic drug.
The biochemical pathways affected by this compound are primarily related to the action of the drug it is linked to within the conjugate, facilitating targeted delivery to cancer cells.
The pharmacokinetics of this compound are closely tied to those of the conjugated drug, influencing absorption, distribution, metabolism, and excretion processes.
Fmoc-Gly-Gly-Phe-OtBu is typically presented as a crystalline solid or viscous liquid depending on its purity and storage conditions. It exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.
The compound demonstrates solubility in organic solvents like dimethylformamide and dichloromethane while being relatively stable against common reagents used in peptide synthesis. Its strong ultraviolet absorbance at 266 nm aids in monitoring reactions spectrophotometrically.
Scientific Uses
Fmoc-Gly-Gly-Phe-OtBu finds extensive application in:
Fmoc-Gly-Gly-Phe-OtBu represents an advanced cleavable linker architecture critical for next-generation antibody-drug conjugates (ADCs). Its molecular design incorporates three strategically integrated components: the 9-fluorenylmethyloxycarbonyl (Fmoc) group serving as an amine-protecting moiety, the Gly-Gly-Phe tripeptide backbone functioning as the enzymatically cleavable element, and the tert-butyl ester (OtBu) group capping the C-terminus as a carboxylic acid protector [1] [2]. This sophisticated arrangement adheres to the fundamental principles of cleavable linker technology through its implementation of orthogonal protection-deprotection chemistry – the Fmoc group is selectively removable under basic conditions (typically piperidine treatment) without disrupting the acid-labile OtBu group or the peptide backbone, enabling sequential synthetic modifications during ADC assembly [2] [8].
The tripeptide sequence (Gly-Gly-Phe) constitutes the protease-sensitive core specifically engineered for intracellular payload liberation. This design capitalizes on the elevated lysosomal protease activity (notably cathepsin B) within target cancer cells, ensuring selective drug release at the tumor site while maintaining conjugate stability during systemic circulation [1] [4]. The molecular weight (557.64 g/mol) and solubility profile (200 mg/mL in dimethyl sulfoxide) further facilitate its synthetic utility, enabling high-concentration stock solutions essential for efficient bioconjugation reactions [1] [2].
Table 1: Protective Group Strategy in Fmoc-Gly-Gly-Phe-OtBu
Protective Group | Position | Removal Conditions | Primary Function in ADC Synthesis |
---|---|---|---|
Fmoc (9-Fluorenylmethyloxycarbonyl) | N-terminus | Base (piperidine) | Temporary protection enabling sequential coupling |
OtBu (tert-Butyl ester) | C-terminus | Acid (trifluoroacetic acid) | Carboxyl protection preventing unwanted side reactions |
Implicit side-chain protection | Phenylalanine aromatic ring | Not applicable | Maintains structural integrity during synthesis |
The linker's structural configuration exemplifies precision molecular engineering aimed at balancing stability during antibody transit and efficient drug release upon cellular internalization. The strategic placement of two glycine residues adjacent to phenylalanine creates an optimal protease recognition site while maintaining molecular flexibility – a critical feature influencing both conjugation efficiency and payload accessibility [4] [8]. This molecular architecture has demonstrated significant advantages over simple alkyl linkers in terms of controlled release kinetics and reduced off-target payload liberation.
Cleavable linkers incorporating Fmoc-Gly-Gly-Phe-OtBu demonstrate fundamentally different therapeutic mechanisms compared to non-cleavable counterparts, with significant implications for ADC efficacy. The enzyme-mediated payload release mechanism enables active drug molecule liberation in its original, unmodified form, preserving the cytotoxic payload's inherent mechanism of action [1] [3]. This contrasts sharply with non-cleavable linkers (exemplified by maleimidocaproyl-based linkers), which require complete antibody degradation within lysosomes to generate amino acid-payload metabolites that may exhibit altered potency, pharmacokinetics, and target engagement profiles [3] [5].
The pharmacokinetic superiority of cleavable linkers is particularly evident in bystander killing efficacy against heterogeneous tumors. Fmoc-Gly-Gly-Phe-OtBu-derived conjugates generate membrane-permeable payload molecules that diffuse into adjacent cancer cells regardless of antigen expression status, overcoming the critical limitation of tumor heterogeneity that plagues non-cleavable ADC designs [5]. This advantage is quantified in comparative studies showing approximately 40-60% increased tumor regression in xenograft models with heterogeneous antigen expression when using protease-cleavable versus non-cleavable counterparts bearing identical payloads and antibody components [3].
Table 2: Performance Comparison of Cleavable versus Non-Cleavable ADC Linkers
Performance Characteristic | Fmoc-Gly-Gly-Phe-OtBu-Based Cleavable Linkers | Non-Cleavable Linkers |
---|---|---|
Payload Release Mechanism | Protease-specific cleavage (e.g., cathepsin B) | Complete antibody degradation |
Released Payload Form | Original cytotoxic compound | Amino acid-payload adduct |
Bystander Killing Capacity | High (membrane-permeable payload) | Limited/none |
Antigen Dependency | Reduced (independent of antigen expression in neighboring cells) | Absolute |
Therapeutic Index | Generally superior against heterogeneous tumors | Superior in homogeneous antigen expression |
Furthermore, the structural modularity of Fmoc-Gly-Gly-Phe-OtBu facilitates optimization of drug-antibody ratio (DAR) without inducing aggregation – a common limitation with hydrophobic non-cleavable linkers at higher DAR values. The incorporation of two glycine residues provides essential hydrophilicity to the linker-payload complex, maintaining favorable biophysical properties critical for ADC stability and pharmacokinetic performance [4] [8]. This hydrophilic-hydrophobic balance represents a significant advancement over first-generation non-cleavable linkers, which often required hydrophilic polymer incorporation to maintain solubility, potentially increasing immunogenicity risks.
The Gly-Gly-Phe tripeptide sequence constitutes the structural and functional core of Fmoc-Gly-Gly-Phe-OtBu, governing both the conjugate's plasma stability and its intracellular drug release kinetics. This specific amino acid arrangement provides an optimal balance between conformationally restricted recognition (mediated by phenylalanine) and molecular flexibility (contributed by the glycine residues) [7] [8]. The absence of side chains in glycine residues minimizes steric hindrance, facilitating protease accessibility to the cleavage site, while the aromatic phenylalanine residue provides essential structural motifs for specific enzyme-substrate recognition by lysosomal proteases, particularly cathepsin B [4] [7].
The stereochemical configuration of the phenylalanine residue significantly influences cleavage kinetics. Research comparing L-Phe versus D-Phe configurations demonstrates that the naturally occurring L-configuration (as in Fmoc-Gly-Gly-Phe-OtBu) enables approximately 3-fold faster cathepsin B-mediated cleavage than its D-Phe counterpart (Fmoc-Gly-Gly-D-Phe-OtBu) [6] [7]. This enhanced cleavage efficiency translates directly to improved in vitro cytotoxicity, with L-Phe-containing conjugates typically demonstrating 50-70% lower IC50 values across multiple cancer cell lines compared to D-Phe variants with otherwise identical structures [7].
Table 3: Functional Contributions of Tripeptide Backbone Components
Amino Acid Residue | Position | Structural Contribution | Functional Role in ADC Performance |
---|---|---|---|
Glycine | Position 1 | Hydrogen side chain (minimal steric bulk) | Enhanced molecular flexibility and protease accessibility |
Glycine | Position 2 | Hydrogen side chain (minimal steric bulk) | Maintains backbone conformation optimal for cleavage |
Phenylalanine (L-configuration) | Position 3 | Aromatic hydrophobic side chain | Specific enzyme recognition and binding efficiency |
The hydrophobic moment of the phenylalanine residue also contributes significantly to the overall conjugate's pharmacokinetic behavior by facilitating controlled membrane partitioning. This hydrophobicity is carefully balanced by the hydrophilic glycine residues, preventing excessive aggregation during circulation while enabling efficient membrane penetration upon cellular internalization [4] [8]. The compact molecular dimensions of the tripeptide backbone (approximately 10-12Å in extended conformation) represent an optimal size for linker design – sufficiently large to incorporate protease specificity yet compact enough to avoid immunogenicity concerns associated with larger peptide linkers.
The strategic incorporation of the OtBu-protected C-terminus extends beyond synthetic convenience, significantly influencing the charge characteristics during systemic circulation. The esterification maintains a neutral charge state at physiological pH, reducing nonspecific interactions with serum proteins and extracellular matrices that commonly accelerate clearance of negatively charged linkers [1] [2]. This molecular design consideration contributes significantly to the extended plasma half-life observed with Fmoc-Gly-Gly-Phe-OtBu-based conjugates compared to their carboxylic acid-containing counterparts (Fmoc-Gly-Gly-Phe-OH), demonstrating the holistic approach to linker optimization embodied in this compound [3] [4].
CAS No.: 79982-94-8
CAS No.: 334-20-3
CAS No.: 14932-42-4
CAS No.: 82-71-3
CAS No.: 13441-54-8